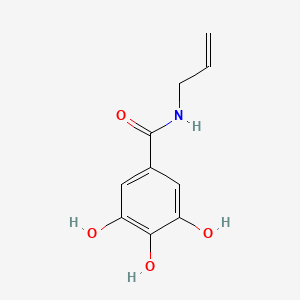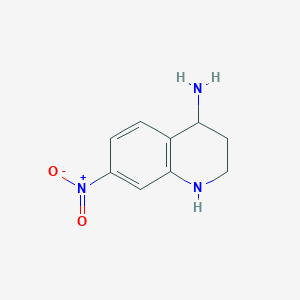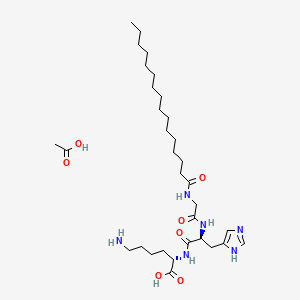
palmitoyl-Gly-His-Lys-OH.CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-Gly-His-Lys-OH.CH3CO2H involves the attachment of the palmitic acid moiety to the tripeptide sequence. The process typically includes the following steps:
Peptide Synthesis: The tripeptide sequence (glycine-histidine-lysine) is synthesized using standard solid-phase peptide synthesis techniques.
Palmitoylation: The synthesized tripeptide is then reacted with palmitic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for commercial use in cosmetics and pharmaceuticals .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl-Gly-His-Lys-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its structure and properties.
Reduction: Reduction reactions can modify the peptide sequence or the palmitic acid component.
Substitution: Substitution reactions can occur at the peptide or palmitic acid moieties, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Palmitoyl-Gly-His-Lys-OH
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: In biological research, it is investigated for its role in cell signaling and interaction with cellular components.
Medicine: The compound’s ability to stimulate collagen production makes it a promising candidate for wound healing and anti-aging treatments.
Industry: It is widely used in the cosmetics industry for its skin-enhancing properties, including improving skin elasticity and reducing wrinkles
Wirkmechanismus
The mechanism of action of palmitoyl-Gly-His-Lys-OH.CH3CO2H involves its interaction with fibroblasts, the primary cells responsible for collagen synthesis. The compound mimics natural signaling molecules, stimulating fibroblasts to produce collagen and other extracellular matrix components. This process enhances skin firmness and texture. Additionally, the compound exhibits antioxidant properties, protecting cells from free radical damage and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl Pentapeptide-4: Another peptide known for its anti-aging properties.
Copper Tripeptide-1: A peptide that includes copper ions, known for its wound healing and skin regeneration capabilities.
Palmitoyl Tetrapeptide-7: A peptide that reduces inflammation and promotes skin health.
Uniqueness
Palmitoyl-Gly-His-Lys-OH.CH3CO2H stands out due to its specific tripeptide sequence and the addition of the palmitic acid moiety, which enhances its skin permeability and stability. This unique combination makes it particularly effective in stimulating collagen production and improving skin health .
Eigenschaften
Molekularformel |
C32H58N6O7 |
|---|---|
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H54N6O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;1-2(3)4/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H3,(H,3,4)/t25-,26-;/m0./s1 |
InChI-Schlüssel |
FCLHTRNUQAILFR-CCQIZPNASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


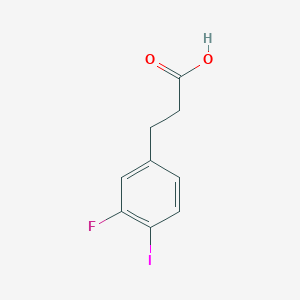
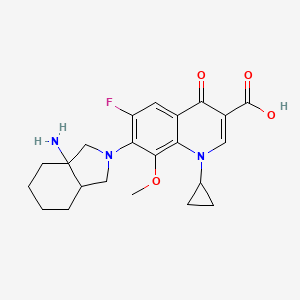
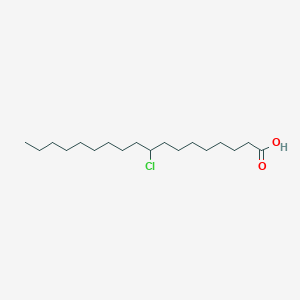
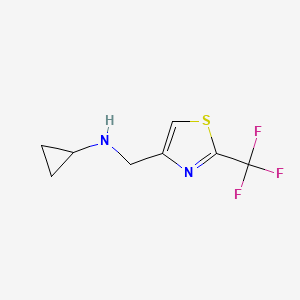
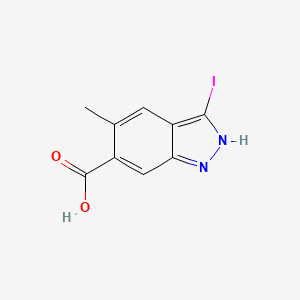
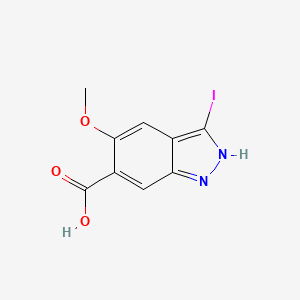
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
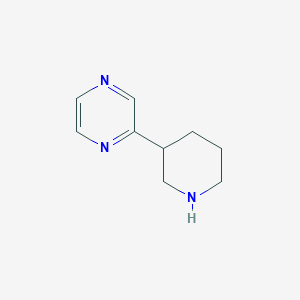
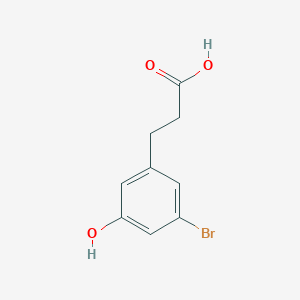
![7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
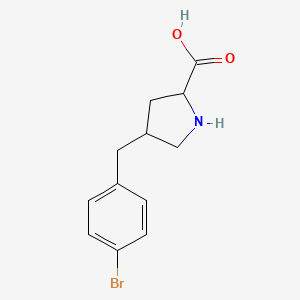
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
